Sodium Aminomethanesulphinate TrxR Inhibitory Activity: Class-Level Evidence from Patent Claims
Sodium aminomethanesulphinate is claimed in patent literature as an inhibitor of the thioredoxin reductase enzyme system, within a broader genus of compounds defined by formula (I) intended for treatment of inflammatory and oxidative diseases and conditions [1]. In contrast, established reference inhibitors such as auranofin exhibit quantifiable TrxR inhibition with approximately 20% residual activity after 8 hours at 0.005 mM and approximately 7% residual activity after 8 hours at 0.05 mM in human enzyme assays [2]. Note: Direct, quantitative IC₅₀ or Kᵢ values for sodium aminomethanesulphinate against purified TrxR or in cellular assays are not currently available in the public domain; the evidence presented here constitutes class-level inference from patent filings.
| Evidence Dimension | TrxR enzyme system inhibition |
|---|---|
| Target Compound Data | Claimed TrxR inhibitory activity (no public quantitative data available) |
| Comparator Or Baseline | Auranofin (gold-based TrxR inhibitor): ~20% residual activity at 0.005 mM, 8 h; ~7% residual activity at 0.05 mM, 8 h (human TrxR) |
| Quantified Difference | Quantitative comparison not possible; absence of public IC₅₀ data for target compound noted |
| Conditions | Patent claim (US20150322035) for target compound; purified human TrxR enzyme assay for auranofin |
Why This Matters
For procurement decisions, users must recognize that sodium aminomethanesulphinate's TrxR inhibitory activity is inferred from patent claims rather than peer-reviewed quantitative enzymology, necessitating in-house validation prior to use as a reference inhibitor.
- [1] Todd A, Anderson RJ, Small DAP, Groundwater PW, Benton MR. Enzyme Inhibitors. US Patent Application 20150322035. 2015. View Source
- [2] BRENDA Enzyme Database. EC 1.8.1.9 - thioredoxin-disulfide reductase: auranofin inhibition data. 2025. View Source
